molecular formula C19H22N4O3S B11460126 Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11460126
M. Wt: 386.5 g/mol
InChI Key: XYPIAFRBYHTMAK-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as pyridine derivatives and thiol compounds, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N4O3S/c1-10(2)9-27-19-22-16-15(17(24)23-19)14(12-5-7-20-8-6-12)13(11(3)21-16)18(25)26-4/h5-8,10,14H,9H2,1-4H3,(H2,21,22,23,24)

InChI Key

XYPIAFRBYHTMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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